5-bromo-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-Bromo-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a 3-methylbenzyl group at the 3rd position, and a dihydroindolone core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Alkylation: The 3-methylbenzyl group is introduced through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Cyclization: The final step involves the cyclization of the intermediate to form the dihydroindolone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
5-Bromo-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-bromo-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methylindole: Similar in structure but lacks the 3-methylbenzyl group.
3-(3-Methylbenzyl)-1H-indole: Similar but lacks the bromine atom at the 5th position.
5-Bromo-1H-indole-2-one: Similar but lacks the 3-methylbenzyl group.
Uniqueness
5-Bromo-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of both the bromine atom and the 3-methylbenzyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H14BrNO |
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Molecular Weight |
316.19 g/mol |
IUPAC Name |
5-bromo-3-[(3-methylphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H14BrNO/c1-10-3-2-4-11(7-10)8-14-13-9-12(17)5-6-15(13)18-16(14)19/h2-7,9,14H,8H2,1H3,(H,18,19) |
InChI Key |
MMFWOLPUDRGLNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
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